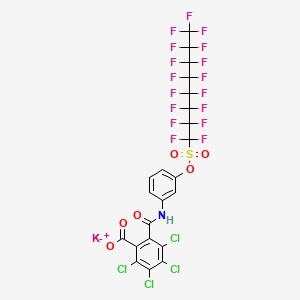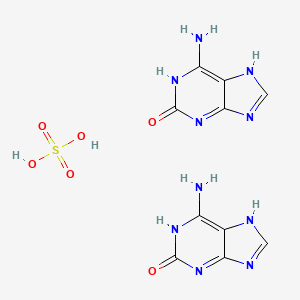
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1S,3S,?R-Deltamethrin is a synthetic pyrethroid insecticide known for its high efficacy and low toxicity to mammals. It is widely used in agriculture and public health to control pests and vectors of diseases. The compound is characterized by its chiral configuration, which contributes to its potent insecticidal properties .
準備方法
Synthetic Routes and Reaction Conditions: 1S,3S,?R-Deltamethrin is synthesized through a series of chemical reactions involving the esterification of 3-phenoxybenzyl alcohol with 2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of 1S,3S,?R-Deltamethrin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to maximize yield and purity while minimizing environmental impact .
化学反応の分析
Types of Reactions: 1S,3S,?R-Deltamethrin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of different degradation products .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include 3-phenoxybenzaldehyde and other degradation products that can affect the insecticidal efficacy of the compound .
科学的研究の応用
1S,3S,?R-Deltamethrin has a wide range of applications in scientific research:
作用機序
1S,3S,?R-Deltamethrin exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The compound also affects chloride ion channels, contributing to its insecticidal activity .
類似化合物との比較
Cypermethrin: Another pyrethroid with similar insecticidal properties but different stereochemistry.
Permethrin: A widely used pyrethroid with a different chemical structure and slightly lower potency.
Fenvalerate: Known for its broad-spectrum insecticidal activity but higher toxicity to mammals compared to 1S,3S,?R-Deltamethrin.
Uniqueness: 1S,3S,?R-Deltamethrin stands out due to its high efficacy at low doses and its relatively low toxicity to mammals, making it a preferred choice for pest control in both agricultural and public health settings .
特性
CAS番号 |
80845-12-1 |
|---|---|
分子式 |
C22H19Br2NO3 |
分子量 |
505.2 g/mol |
IUPAC名 |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1 |
InChIキー |
OWZREIFADZCYQD-WSTZPKSXSA-N |
異性体SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
正規SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


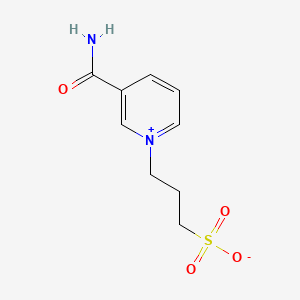
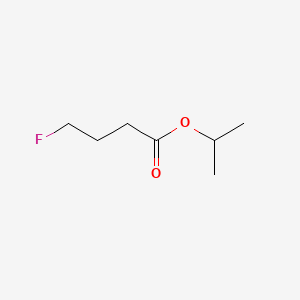
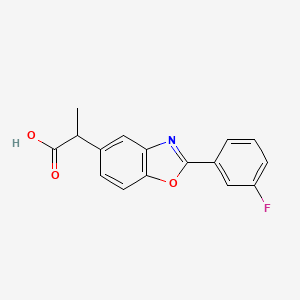
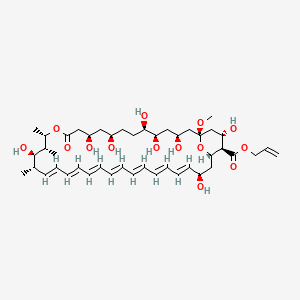


![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
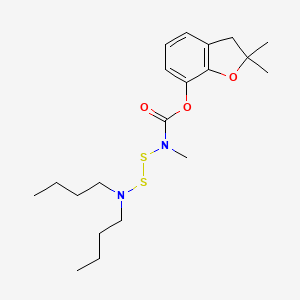
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
